REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([N:8]=[C:9]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:4][CH:5]=[CH:6][CH:7]=1.B(OC(C)C)(OC(C)C)[O:23]C(C)C.C(NC(C)C)(C)C.C([Li])CCC.C([O-])([O-])=O.C([O-])([O-])=O.OO.OO.OO.[Na+].[Na+].[Na+].[Na+].OS([O-])=O.[Na+]>O.C1COCC1>[Cl:1][C:2]1[C:7](=[O:23])[CH:6]=[CH:5][NH:4][C:3]=1[N:8]=[C:9]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:4.5.6.7.8.9.10.11.12,13.14|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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ClC=1C(=NC=CC1)N=C(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
196.38 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
169.78 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
1.05 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
683.22 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
336.34 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.05 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
After stirring at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To a 4-L Chemglass reactor (fitted with addition funnel, nitrogen blanket)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
This solution was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
this solution was added slowly to the first solution
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 30 min without the cooling bath (HPLC indicated consumption of starting material)
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
to stir at 20° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
ADDITION
|
Details
|
DMF (840.00 mL) was added to the organic layer
|
Type
|
DISTILLATION
|
Details
|
the THF was distilled off (solvent swap from THF to DMF)
|
Type
|
CUSTOM
|
Details
|
The DMF was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(NC=CC1=O)N=C(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |